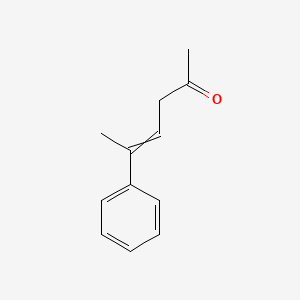

4-Hexen-2-one, 5-phenyl-

Description

BenchChem offers high-quality 4-Hexen-2-one, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexen-2-one, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

35151-11-2 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-phenylhex-4-en-2-one |

InChI |

InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

LZVVXQDWHWOTMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Oxygenases:this Large Group of Enzymes Incorporates Oxygen into Organic Molecules, Typically Making Them More Water Soluble and Susceptible to Further Degradation.

Monooxygenases: These enzymes insert one atom of molecular oxygen. Cytochrome P450 monooxygenases are known to be involved in the degradation of a wide range of xenobiotics, including aromatic compounds. nih.gov Baeyer-Villiger monooxygenases (BVMOs) are a specific type of monooxygenase that oxidizes ketones to esters. researchgate.net The action of a BVMO on 5-phenyl-2-hexanone (the reduced form of the parent compound) would yield an ester, breaking the carbon backbone.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen and are crucial for the initial attack on aromatic rings, leading to dihydroxylated intermediates that can be subsequently cleaved. nih.gov

Structural Features and Chemical Reactivity Profile of 4 Hexen 2 One, 5 Phenyl

The chemical structure of 4-Hexen-2-one, 5-phenyl- consists of a hexen-2-one backbone with a phenyl substituent at the fifth carbon atom. ontosight.ai This structure leads to a specific set of physical and chemical properties.

| Property | Value |

| Molecular Formula | C12H14O ontosight.aiepa.gov |

| Molecular Weight | 174.24 g/mol epa.gov |

| Boiling Point | 155-160°C at 10 mmHg ontosight.ai |

| Melting Point | 35-40°C ontosight.ai |

| Density | 1.05 g/cm³ ontosight.ai |

| Refractive Index | 1.532-1.535 ontosight.ai |

The reactivity of 4-Hexen-2-one, 5-phenyl- is largely dictated by the presence of the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or conjugate addition). pressbooks.pub The phenyl group can influence the reactivity through electronic and steric effects. Weaker nucleophiles generally favor the 1,4-addition pathway. pressbooks.pub

Reductases/dehydrogenases:these Enzymes Catalyze Reduction Reactions. the Reduction of the Carbon Carbon Double Bond of an α,β Unsaturated Ketone is a Common Initial Step, Eliminating the Reactive Michael Acceptor System and Producing a Saturated Ketone E.g., 5 Phenyl 2 Hexanone . This Saturated Ketone Can then Be a Substrate for Enzymes Like Bvmos.researchgate.net

Table 3: Key Enzymatic Systems in the Degradation of 4-Hexen-2-one, 5-phenyl-

| Enzyme Class | Specific Type | Role in Degradation |

| Oxygenases | Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of the ketone to an ester, leading to bond cleavage. |

| Cytochrome P450 Monooxygenase | Hydroxylation of the phenyl ring or alkyl chain. | |

| Aromatic Dioxygenase | Dihydroxylation of the phenyl ring, initiating ring cleavage pathway. | |

| Transferases | Glutathione (B108866) S-transferase (GST) | Conjugation of glutathione to the β-carbon of the unsaturated system. |

| Reductases | Carbonyl Reductase / Alkene Reductase | Reduction of the C=C double bond to form a saturated ketone. |

| Hydrolases | Esterase | Cleavage of ester intermediates formed by BVMOs. |

The concerted action of these various enzymatic systems within microbial communities ensures the eventual breakdown of complex molecules like 4-Hexen-2-one, 5-phenyl- into simpler compounds that can be funneled into central metabolic pathways.

Computational and Theoretical Investigations of 4 Hexen 2 One, 5 Phenyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the molecular properties of organic compounds. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of 4-Hexen-2-one, 5-phenyl-.

The electronic properties of α,β-unsaturated ketones like 4-Hexen-2-one, 5-phenyl- are largely dictated by the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the carbonyl group.

Electronic Structure and Charge Distribution: The presence of the electron-withdrawing carbonyl group and the electron-donating potential of the phenyl ring create a polarized electronic structure. Theoretical studies on similar molecules, such as chalcones, using methods like B3LYP/6-311G(d,p) have shown that the oxygen atom of the carbonyl group possesses a significant negative charge, making it a site for electrophilic attack. Conversely, the β-carbon of the enone system typically exhibits a partial positive charge, rendering it susceptible to nucleophilic attack. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In chalcones, the HOMO is generally distributed over the entire conjugated system, with significant contributions from the phenyl ring and the C=C double bond. The LUMO is typically localized on the enone moiety, particularly on the β-carbon and the carbonyl group. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For substituted chalcones, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the phenyl rings. researchgate.netcumhuriyet.edu.tr For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Chalcone (B49325) Analogs (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Chalcone | -6.275 | -1.880 | 4.395 |

| 4-Nitrochalcone | -6.65 | -2.85 | 3.80 |

| 4-Methoxychalcone | -5.89 | -1.65 | 4.24 |

Note: The data in this table is illustrative and based on findings for chalcone and its derivatives. The exact values for 4-Hexen-2-one, 5-phenyl- would require specific calculations.

Computational methods can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. For α,β-unsaturated ketones, the most characteristic vibrations are the C=O and C=C stretching frequencies.

In chalcones, the C=O stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. The C=C stretching vibration appears at a slightly lower frequency, usually between 1580 and 1640 cm⁻¹. The exact positions of these bands are sensitive to the molecular conformation and the electronic effects of substituents. biointerfaceresearch.com DFT calculations, often at the B3LYP/6-31G(d,p) level, have been shown to reproduce experimental vibrational spectra with good accuracy. biointerfaceresearch.com Such calculations for 4-Hexen-2-one, 5-phenyl- would be expected to show similar characteristic peaks.

The prediction of UV-Vis spectra can be achieved using Time-Dependent DFT (TD-DFT) calculations. For chalcones, the main absorption bands are typically due to π-π* transitions within the conjugated system. nih.gov The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents.

Conformational Analysis and Energy Minimization Studies

The flexibility of the single bonds in 4-Hexen-2-one, 5-phenyl- allows for the existence of different conformers. The two primary rotational isomers around the single bond between the carbonyl group and the α-carbon are the s-cis and s-trans conformations.

Studies on similar styryl ketones have shown that the relative stability of these conformers is influenced by a balance of steric and electronic effects. ias.ac.in In methyl styryl ketones, the s-trans form is often more stable, while in phenyl styryl ketones, the s-cis conformation may be preferred. ias.ac.in The polarity of the solvent can also affect the conformational equilibrium, with more polar solvents tending to stabilize the more polar conformer. ic.ac.uk For 4-Hexen-2-one, 5-phenyl-, with a methyl group attached to the carbonyl and a phenyl group at the 5-position, a detailed conformational analysis would be necessary to determine the most stable geometry. This would typically involve rotating the key dihedral angles and calculating the energy of each resulting conformation to identify the global minimum on the potential energy surface.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry is instrumental in modeling reaction mechanisms, identifying transition states, and calculating activation energies. A key reaction for α,β-unsaturated ketones is the Michael addition, which involves the 1,4-addition of a nucleophile. masterorganicchemistry.comresearchgate.net

For a compound like 4-Hexen-2-one, 5-phenyl-, the Michael addition would involve the attack of a nucleophile at the β-carbon. DFT calculations can be used to model this process, mapping out the potential energy surface from reactants to products. This involves locating the transition state structure and calculating its energy, which provides the activation energy for the reaction. Such studies on similar systems have provided detailed insights into the stereoselectivity of these reactions. nih.govprinceton.edu

Another important reaction is the keto-enol tautomerism. Ab initio molecular dynamics simulations have been used to study the keto-enol interconversion of acetone (B3395972) in both the gas phase and in solution, highlighting the role of solvent molecules in facilitating proton transfer. researchgate.netnih.gov Similar studies on 4-Hexen-2-one, 5-phenyl- could elucidate the mechanism and energetics of its tautomerization.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the condensed phase, including the effects of solvents on their structure and dynamics. researchgate.net For 4-Hexen-2-one, 5-phenyl-, MD simulations could be used to study its solvation in different solvents, revealing information about the solute-solvent interactions and the local solvent structure around the molecule.

The choice of solvent can influence reaction rates and equilibria. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model these effects by explicitly including solvent molecules in the calculation. researchgate.netrsc.org For instance, the conformational equilibrium between the s-cis and s-trans forms of 4-Hexen-2-one, 5-phenyl- would likely be solvent-dependent, a phenomenon that could be investigated using MD simulations.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a class of compounds like substituted phenyl-hexenones, a QSRR model could be developed to predict their reactivity in a particular reaction, such as the Michael addition.

The descriptors used in QSRR models are often derived from computational chemistry and can include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and thermodynamic parameters. researchgate.net By establishing a mathematical relationship between these descriptors and experimentally determined reaction rates for a set of training compounds, the reactivity of new compounds, including 4-Hexen-2-one, 5-phenyl-, could be predicted.

Stereochemical Considerations and Asymmetric Transformations Involving 4 Hexen 2 One, 5 Phenyl

Analysis of Chiral Centers and Potential for Stereoisomerism in 4-Hexen-2-one, 5-phenyl-

The structure of 4-Hexen-2-one, 5-phenyl- contains two key elements that give rise to stereoisomerism: a stereogenic carbon center and a carbon-carbon double bond.

Chiral Center: The carbon atom at position 5 (C5) is a chiral center. It is bonded to four different groups: a phenyl group, a hydrogen atom, a methyl group (C6), and the vinyl group of the hexene chain (C4). The presence of this single chiral center means the molecule can exist as a pair of enantiomers, designated (R)-5-phenyl-4-hexen-2-one and (S)-5-phenyl-4-hexen-2-one.

Geometric Isomerism: The carbon-carbon double bond between C4 and C5 is substituted, allowing for geometric isomerism. Depending on the spatial orientation of the substituents across the double bond, the molecule can exist as either the (E)-isomer (entgegen, or opposite) or the (Z)-isomer (zusammen, or together).

Combining these two sources of isomerism, 4-Hexen-2-one, 5-phenyl- can exist as a total of four distinct stereoisomers. These consist of two pairs of enantiomers. The relationship between isomers from different pairs (e.g., (4E, 5R) and (4Z, 5R)) is diastereomeric. A similar molecule, 5-phenylpent-4-en-2-ol, which also possesses one chiral center and one geometric center, is known to have four possible stereoisomers. sarthaks.cominfinitylearn.comyoutube.com

| Stereoisomer Designation | Configuration at C5 | Configuration at C4=C5 | Relationship to (4E, 5R)-isomer |

|---|---|---|---|

| (4E, 5R)-4-Hexen-2-one, 5-phenyl- | R | E | Identity |

| (4E, 5S)-4-Hexen-2-one, 5-phenyl- | S | E | Enantiomer |

| (4Z, 5R)-4-Hexen-2-one, 5-phenyl- | R | Z | Diastereomer |

| (4Z, 5S)-4-Hexen-2-one, 5-phenyl- | S | Z | Diastereomer (Enantiomer of 4Z, 5R) |

Diastereoselective Synthetic Routes to Access Specific Stereoisomers

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. For 4-Hexen-2-one, 5-phenyl-, this would involve controlling the geometry of the double bond ((E) vs. (Z)) relative to the configuration of the chiral center ((R) vs. (S)).

Achieving such control often relies on reactions where a pre-existing stereocenter directs the formation of a new one. For instance, if a chiral aldehyde is used as a starting material, its stereocenter can influence the geometry of the double bond formed during a subsequent Wittig reaction or Horner-Wadsworth-Emmons olefination. The choice of reagents and reaction conditions in these olefination reactions is crucial for selectively forming either the (E)- or (Z)-alkene.

Alternatively, conjugate addition reactions to α,β-unsaturated amides and lactams have been shown to proceed with high diastereoselectivity when a chiral auxiliary is attached to the nitrogen atom. beilstein-journals.org This principle could be adapted to a synthetic route for 4-Hexen-2-one, 5-phenyl-, where a chiral auxiliary guides the addition of a phenyl group or a related synthon to create the C5 stereocenter with a specific configuration relative to the forming double bond.

Enantioselective Synthesis and Derivatization using Chiral Auxiliaries and Catalysts

Enantioselective synthesis focuses on the preferential formation of a single enantiomer. This is a cornerstone of modern organic synthesis, particularly for biologically active molecules.

Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgyork.ac.uk For example, a precursor to the ketone could be attached to an Evans oxazolidinone auxiliary. researchgate.netyoutube.com Subsequent alkylation or acylation reactions would proceed with high diastereoselectivity, controlled by the steric bulk of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Chiral Catalysts: The use of chiral catalysts is a more atom-economical approach. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of β,γ-unsaturated ketones like 4-Hexen-2-one, 5-phenyl-, several catalytic methods are relevant:

Copper-Catalyzed Acylation: Copper complexes with chiral ligands have been successfully used in the highly stereoselective synthesis of both (Z)- and (E)-β,γ-unsaturated ketones from silyl-substituted dienes and acyl fluorides. nih.gov The choice of ligand and the silyl (B83357) group on the diene dictates both the enantioselectivity and the E/Z selectivity of the product. nih.gov

Organocatalysis: Chiral amines or phosphoric acids can catalyze conjugate additions to enones, setting the stereochemistry of the β-position (which would correspond to C5 in our target molecule). mdpi.com

Transition Metal Catalysis: Chiral cation-directed transition metal catalysis is an emerging strategy that combines the features of organometallic catalysis with chiral counterions to induce enantioselectivity. rsc.org

Resolution of Racemic Mixtures through Chemical and Chromatographic Methods

When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of enantiomers) may be produced. Resolution is the process of separating these enantiomers. libretexts.orgwikipedia.org

Chemical Methods: This classic approach involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or standard column chromatography.

The ketone at C2 can be reduced to a secondary alcohol, creating a racemic mixture of (5R)- and (5S)-5-phenyl-4-hexen-2-ol.

This racemic alcohol is then reacted with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric esters.

The diastereomeric esters are separated.

The separated esters are hydrolyzed to yield the enantiomerically pure alcohols, which are then oxidized back to the individual enantiomers of 4-Hexen-2-one, 5-phenyl-.

Chromatographic Methods: Direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). nih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method is widely used for both analytical determination of enantiomeric excess and for preparative-scale separations. researchgate.net

Enzymatic Resolution: Biocatalysis offers a highly selective method for resolution. acs.org Enzymes, being inherently chiral, often react with one enantiomer in a racemic mixture much faster than the other (a process known as kinetic resolution). wikipedia.orgacs.org For example, a lipase (B570770) could selectively acylate one enantiomer of the corresponding alcohol precursor, or a ketoreductase could selectively reduce one enantiomer of the racemic ketone, allowing the separation of the unreacted enantiomer from the product. semanticscholar.orgresearchgate.netresearchgate.net

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Resolution | Conversion to separable diastereomers | Scalable, uses standard lab techniques (crystallization, chromatography) | Requires stoichiometric resolving agent, multi-step process, maximum 50% yield for desired enantiomer |

| Chiral Chromatography (HPLC/GC) | Differential interaction with a chiral stationary phase | Direct separation, high purity, applicable for analysis and preparation | Expensive columns and equipment, can be limited in scale |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution | Very high selectivity, mild reaction conditions, environmentally friendly | Maximum 50% yield, requires screening for suitable enzyme, potential for enzyme inhibition |

Stereochemical Control in Pericyclic and Addition Reactions of the Compound

The existing stereochemistry of 4-Hexen-2-one, 5-phenyl- can direct the stereochemical outcome of subsequent reactions.

Pericyclic Reactions: The double bond in the molecule can act as a dienophile in Diels-Alder reactions. wikipedia.org If a single diastereomer of the ketone is used, the chiral center at C5 will influence the facial selectivity of the cycloaddition. The phenyl group will sterically hinder one face of the double bond, directing the incoming diene to the opposite face, leading to a specific diastereomeric product. This substrate-controlled stereoselectivity is a powerful tool in synthesis. rsc.orgmasterorganicchemistry.comlibretexts.orgtheorango.com

Addition Reactions: Nucleophilic addition to the carbonyl group (C2) or conjugate addition to the double bond (at C4) will also be influenced by the C5 stereocenter. For additions to the carbonyl group, models like the Felkin-Anh model can be used to predict the stereochemical outcome. libretexts.orgopenochem.orgyoutube.com The model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the adjacent chiral center (in this case, the phenyl group), leading to the formation of a new stereocenter at C2 with a predictable relative configuration. This results in a diastereoselective transformation. nih.gov Similarly, additions to the double bond, such as hydrogenation or epoxidation, would be expected to occur from the less sterically hindered face.

Conformational Analysis and its Impact on Stereochemical Outcomes

Conformational analysis studies the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org The relative stability of these conformers can have a profound impact on the stereochemical outcome of a reaction, as the molecule will predominantly react from its lowest energy conformation. nih.gov

For 4-Hexen-2-one, 5-phenyl-, key rotations exist around the C2-C3, C3-C4, and C5-phenyl single bonds. The molecule's preferred conformation will seek to minimize steric interactions and torsional strain. libretexts.org For instance, in styryl ketones, an equilibrium between s-cis and s-trans conformers (referring to the orientation around the single bond between the carbonyl and the C=C bond) is observed. ias.ac.in

The conformation around the C4-C5 bond is particularly important for predicting the outcome of addition reactions to the carbonyl group, as described by the Felkin-Anh model. The model assumes a staggered conformation where the largest group (phenyl) at the chiral center (C5) is positioned anti-periplanar to the incoming nucleophile to minimize steric hindrance. openochem.orgyoutube.com This specific conformational arrangement of the transition state directly leads to the observed diastereoselectivity. Computational modeling and spectroscopic methods can be used to determine the lowest energy ground-state conformations, which provides insight into the likely transition states and thus the stereochemical products of a reaction. nih.gov

Derivatization, Functionalization, and Synthetic Applications of 4 Hexen 2 One, 5 Phenyl As a Chemical Precursor

Chemical Modification of the Ketone Moiety for Diverse Scaffolds

The ketone group in 4-Hexen-2-one, 5-phenyl- is a prime site for chemical modification, enabling the synthesis of a wide array of molecular scaffolds. Nucleophilic addition reactions at the carbonyl carbon are a common strategy. For instance, reaction with Grignard reagents can introduce various alkyl or aryl groups, leading to the formation of tertiary alcohols. Similarly, reduction of the ketone using agents like sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding secondary alcohol, 5-phenylhex-4-en-2-ol.

Furthermore, the ketone functionality can be a key component in the synthesis of heterocyclic compounds. Condensation reactions with hydrazines, for example, can lead to the formation of pyrazoline derivatives. Similarly, reaction with hydroxylamine (B1172632) can produce oximes, which can be further rearranged to amides via the Beckmann rearrangement. The ketone can also participate in multicomponent reactions, providing a rapid entry to complex molecular frameworks. The reactivity of the ketone allows for its conversion into various functional groups, thereby expanding its utility in the synthesis of diverse chemical structures.

Functionalization of the Alkene Moiety: Hydrogenation, Halogenation, Hydroxylation

The carbon-carbon double bond in 4-Hexen-2-one, 5-phenyl- offers another handle for functionalization, allowing for the introduction of various substituents and the modification of the carbon skeleton.

Hydrogenation: Catalytic hydrogenation of the alkene moiety selectively reduces the double bond, yielding 5-phenylhexan-2-one. This transformation is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting saturated ketone can be a valuable intermediate for further synthetic transformations where the alkene reactivity is not desired.

Halogenation: The alkene can undergo electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to form the corresponding dihaloalkane. This reaction proceeds through a halonium ion intermediate and results in the anti-addition of the two halogen atoms across the double bond. The resulting vicinal dihalide can serve as a precursor for dehydrohalogenation reactions to introduce new double bonds or for nucleophilic substitution reactions.

Hydroxylation: The double bond can be hydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide. These diols are valuable intermediates, and their stereochemistry can often be controlled by the choice of reagents. For example, nickel-catalyzed hydroxylation of polyolefins has been demonstrated to introduce alcohol functionalities. acs.org

Transformations at the Phenyl Substituent: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The phenyl group of 4-Hexen-2-one, 5-phenyl- is susceptible to electrophilic aromatic substitution (EAS) and can participate in various cross-coupling reactions, allowing for further diversification of the molecular structure.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The existing alkyl ketone chain is an ortho-, para-directing group, although it is weakly deactivating due to the electron-withdrawing nature of the carbonyl group. uci.edu For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products. These reactions introduce new functional groups onto the aromatic ring, which can then be used for subsequent transformations. libretexts.org

Cross-Coupling Reactions: The phenyl group can be modified using modern cross-coupling methodologies. If a halogen atom is introduced onto the phenyl ring via electrophilic aromatic substitution, it can then participate in reactions like the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl halide with a boronic acid or ester. researchgate.net Similarly, Stille coupling can be employed to react the aryl halide with an organotin compound. tuwien.at These reactions are powerful tools for constructing complex biaryl structures and other elaborate molecular architectures. Nickel-catalyzed cross-electrophile coupling has also emerged as a valuable method for forming C-C bonds. acs.org

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The diverse reactivity of its functional groups makes 4-Hexen-2-one, 5-phenyl- a valuable building block in the synthesis of more complex organic molecules. nih.gov Its ability to undergo sequential or tandem reactions at its different reactive sites allows for the efficient construction of intricate molecular frameworks.

For instance, the ketone functionality can be used to build a heterocyclic ring, followed by functionalization of the alkene and/or the phenyl group to add further complexity. The compound can serve as a starting material for the synthesis of natural product analogues or other biologically active molecules. The strategic combination of reactions at the ketone, alkene, and phenyl moieties allows for a high degree of control over the final molecular structure. The synthesis of complex molecular systems often relies on such versatile building blocks that can be elaborated in a stepwise and controlled manner. nih.gov

Preparation of Analogues and Derivatives for Structure-Reactivity Studies

To understand the relationship between molecular structure and chemical reactivity, a series of analogues and derivatives of 4-Hexen-2-one, 5-phenyl- can be prepared and their properties studied. researchgate.net

By systematically varying the substituents on the phenyl ring, for example, one can investigate the electronic effects on the reactivity of the ketone and alkene moieties. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can modulate the electron density throughout the molecule, influencing reaction rates and pathways.

Similarly, analogues with different substitution patterns on the hexene chain can be synthesized. For instance, the position of the double bond or the presence of additional alkyl groups can be varied. The synthesis of such analogues, like 5-methyl-5-hexen-2-one, has been reported and provides insight into the influence of subtle structural changes. odinity.com The study of these derivatives can provide valuable data for quantitative structure-activity relationship (QSAR) models and a deeper understanding of the underlying principles governing their chemical behavior.

Interactive Data Table: Properties of 4-Hexen-2-one, 5-phenyl- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Hexen-2-one, 5-phenyl- | C₁₂H₁₄O | 174.24 | Ketone, alkene, phenyl group ontosight.aiepa.gov |

| 5-Phenylhexan-2-one | C₁₂H₁₆O | 176.26 | Saturated ketone, phenyl group |

| 5-Phenyl-2-hexene | C₁₂H₁₆ | 160.26 | Alkene, phenyl group nih.gov |

| (5Z)-5,6-diphenyl-5-hexen-2-one | C₁₈H₁₈O | 250.34 | Extended conjugation chemsynthesis.com |

| 4-Hexen-2-one | C₆H₁₀O | 98.14 | Core ketone and alkene structure ontosight.ainist.gov |

| 5-Hexen-2-one | C₆H₁₀O | 98.14 | Isomeric ketone with terminal alkene nih.gov |

| (5E)-3-methyl-6-phenyl-5-hexen-2-one | C₁₃H₁₆O | 188.27 | Methylated analogue chemsynthesis.com |

| 4-Hexen-1-one, 5-methyl-1-phenyl- | C₁₃H₁₆O | 188.27 | Phenyl at C1, methyl at C5 lookchem.com |

Catalytic Systems and Processes for the Synthesis and Transformation of 4 Hexen 2 One, 5 Phenyl

Homogeneous and Heterogeneous Catalysis in the Formation of 4-Hexen-2-one, 5-phenyl-

The formation of 4-Hexen-2-one, 5-phenyl-, is commonly achieved through a Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, between benzaldehyde (B42025) and acetone (B3395972). wikipedia.orgmagritek.com This reaction can be catalyzed by both homogeneous and heterogeneous catalysts, typically under basic or acidic conditions.

Homogeneous Catalysis:

In a homogeneous setting, a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is dissolved in a suitable solvent, creating a uniform catalytic environment. magritek.comtaylorandfrancis.com The base abstracts an α-hydrogen from acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields 4-Hexen-2-one, 5-phenyl-. While effective, homogeneous catalysis can present challenges in catalyst separation from the reaction mixture. taylorandfrancis.com

Heterogeneous Catalysis:

Heterogeneous catalysts offer the advantage of easier separation and potential for recycling. For Claisen-Schmidt condensations, solid base catalysts are often employed. These can include layered double hydroxides (LDHs) and activated carbons. For instance, Mg-Fe-Al LDHs have demonstrated high activity and selectivity in the condensation of benzaldehyde with ketones. mdpi.com The basic sites on the surface of these materials facilitate the enolate formation, driving the condensation reaction. Research into mesoporous silica (B1680970) nanomaterials, such as MCM-41 and SBA-15, has also shown their potential as effective catalysts for this transformation, often under solvent-free conditions. rsc.org

Table 1: Comparison of Catalytic Systems for the Synthesis of Chalcone (B49325) Analogues via Claisen-Schmidt Condensation

| Catalyst System | Reactants | Conditions | Yield (%) | Reference |

| NaOH (aqueous) | Benzaldehyde, Acetophenone | 50°C, several hours | 10-100 | taylorandfrancis.com |

| Na and Cs-Norit (activated carbon) | Benzaldehyde, Acetophenone | Sonochemical irradiation | High | taylorandfrancis.com |

| MgFeAl-LDH (calcined) | Benzaldehyde, Cyclohexanone | 120°C, 2h, solvent-free | 93 | mdpi.com |

| Protonated Aluminate Mesoporous Silica | Benzaldehyde derivatives, Acetophenone | Low temperature, solvent-free | High | rsc.org |

Organocatalysis for Asymmetric Transformations of the Compound

Organocatalysis has emerged as a powerful tool for the enantioselective transformation of α,β-unsaturated ketones. For a substrate like 4-Hexen-2-one, 5-phenyl-, a key transformation is the asymmetric conjugate addition (Michael addition) of nucleophiles to the β-position of the enone. This allows for the creation of a chiral center and the synthesis of optically active products.

Chiral secondary amines, such as derivatives of proline, are commonly used as organocatalysts in these reactions. nih.gov The catalyst activates the enone substrate through the formation of a chiral iminium ion, which is more reactive towards nucleophiles than the starting enone. This activation also provides a chiral environment, directing the nucleophilic attack to one face of the molecule and thus controlling the stereochemical outcome. Various nucleophiles, including malonates, nitroalkanes, and other ketones, can be added in a highly enantioselective manner. nih.govnih.gov

While specific studies on the organocatalytic Michael addition to 4-Hexen-2-one, 5-phenyl- are not extensively documented in the reviewed literature, the general success of this methodology with a wide range of enones suggests its applicability.

Table 2: Illustrative Examples of Organocatalytic Michael Additions to Enones

| Catalyst | Substrate (Enone) | Nucleophile | Product | Enantiomeric Excess (ee %) | Reference |

| Diphenylprolinol silyl (B83357) ether | Chalcone | Dimethyl malonate | Chiral malonate adduct | up to 99 | nih.gov |

| Cinchona alkaloid derivative | Chalcone | 2-Hydroxy-1,4-naphthoquinone | Chiral naphthoquinone adduct | up to >99 | nih.gov |

| Chiral thiourea | Nitrostyrene | 2-Hydroxy-1,4-naphthoquinone | Chiral nitroalkylated naphthoquinone | up to >99 | nih.gov |

Photoredox and Electrochemical Catalysis in 4-Hexen-2-one, 5-phenyl- Chemistry

Photoredox and electrochemical catalysis offer green and mild alternatives for the transformation of enones. These methods often involve the generation of radical intermediates under ambient conditions, enabling unique reactivity patterns.

Photocatalytic Hydrogenation:

The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones is a common transformation. Photocatalytic methods, often employing a photosensitizer and a hydrogen donor, can achieve this reduction. dntb.gov.uaresearchgate.net While specific applications to 4-Hexen-2-one, 5-phenyl- are not detailed in the available literature, studies on similar substrates like citral (B94496) have shown that catalysts such as TiO2 can provide high conversion and selectivity to the unsaturated alcohol under UV light. researchgate.net

Electrochemical Hydrogenation:

Electrocatalytic hydrogenation is another promising technique. researchgate.net This method utilizes an electric current to generate active hydrogen species on a cathode surface, which then reduce the substrate. The selectivity of the hydrogenation (C=C vs. C=O bond reduction) can often be controlled by the choice of electrode material and the applied potential. universiteitleiden.nlnih.gov For instance, palladium-based cathodes (Pd/C) have been shown to selectively reduce the C=C bond of enones, while iridium-based cathodes (Ir/C) can lead to the reduction of the carbonyl group. nih.gov This approach avoids the need for high-pressure hydrogen gas and often proceeds under mild conditions.

Biocatalysis and Enzymatic Transformations of the Compound

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity. For α,β-unsaturated ketones like 4-Hexen-2-one, 5-phenyl-, a key biocatalytic transformation is the asymmetric reduction of the carbon-carbon double bond, often followed by the reduction of the ketone.

Ene-reductases, a class of enzymes belonging to the Old Yellow Enzyme family, are particularly effective for the asymmetric reduction of activated C=C bonds. mdpi.com These enzymes use a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are frequently used as they contain ene-reductases and the necessary machinery for cofactor regeneration. researchgate.netacs.org The bioreduction of various enones using yeast has been shown to produce optically active saturated ketones with high enantiomeric excess. researchgate.net Furthermore, other yeast strains have been characterized for their ketoreductase activity, which can reduce the carbonyl group to a chiral alcohol. bme.husemanticscholar.org

Table 3: Examples of Bioreduction of Enones using Yeast

| Yeast Strain | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| Baker's yeast | (E)-3-ethyl-4-(3-pyridyl)-3-buten-2-one | (S)-3-(3-pyridylmethyl)-2-pentanone | High | researchgate.net |

| Yarrowia lipolytica | Acetophenone | (R)-1-Phenylethanol | 90 | semanticscholar.org |

| Wickerhamomyces subpelliculosus | 1-Phenyl-1-propanone | (S)-1-Phenyl-1-propanol | >99 | semanticscholar.org |

| Non-Conventional Yeasts | Chalcones | Dihydrochalcones | Varies | mdpi.com |

Development of Novel Catalyst Systems and Ligands for Enhanced Reactivity and Selectivity

The continuous development of new catalysts and ligands is crucial for improving the efficiency, selectivity, and scope of chemical reactions.

Ruthenium-Based Olefin Metathesis Catalysts:

While not directly involved in the primary synthesis of 4-Hexen-2-one, 5-phenyl-, ruthenium-based olefin metathesis catalysts, such as Grubbs catalysts, are pivotal in modern organic synthesis for the formation of carbon-carbon double bonds. nih.govwikipedia.orgrsc.org The development of new generations of these catalysts has focused on enhancing their stability, activity, and stereoselectivity (Z- or E-selectivity). mdpi.com These catalysts could potentially be used in transformations of derivatives of 4-Hexen-2-one, 5-phenyl- that involve olefin metathesis.

Palladium Catalysts with Novel Ligands:

Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of complex aryl-containing molecules. The design of new phosphine-based ligands has been instrumental in expanding the scope of these reactions, for instance, in the challenging arylation of sterically hindered amines. nih.gov In the context of enone synthesis, palladium catalysts are used in carbonylative approaches. For example, α-branched enones can be synthesized from aryl iodides and allenes using a palladium catalyst. acs.org The development of new ligands for such palladium-catalyzed reactions could enhance the synthesis of a wider variety of substituted enones, potentially including derivatives of 4-Hexen-2-one, 5-phenyl-.

Academic Perspectives on the Environmental Biotransformation and Biodegradation of 4 Hexen 2 One, 5 Phenyl

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of 4-Hexen-2-one, 5-phenyl- in the environment is presumed to follow pathways established for other ketones and aromatic compounds. Microorganisms are capable of utilizing a wide array of organic compounds as sources of carbon and energy nih.gov. For a molecule like 4-Hexen-2-one, 5-phenyl-, which possesses both a ketone functional group and a phenyl ring, microbial attack can be initiated at several points on the molecule.

Initial microbial transformation pathways for ketones can involve carboxylation. Studies on the anaerobic degradation of acetone (B3395972) and other ketones by denitrifying bacteria have shown that bicarbonate is essential for growth, suggesting that the ketone is channeled into the central metabolism via carboxylation to an intermediate like acetoacetate (B1235776) researchgate.net. A similar initial carboxylation step could be a potential pathway for 4-Hexen-2-one, 5-phenyl-.

Alternatively, the degradation can be initiated on the aromatic ring. The aerobic metabolism of aromatic compounds often begins with oxidation of the benzene (B151609) ring by dioxygenase enzymes, which introduce two hydroxyl groups nih.gov. This would lead to the formation of a dihydroxylated phenyl intermediate, which can then undergo ring cleavage.

Another significant pathway, particularly for α,β-unsaturated carbonyl compounds, is conjugation with glutathione (B108866) (GSH). This reaction, often the first step in detoxification within an organism, can also be a pathway in the environment. The Michael-type addition of GSH to the β-carbon of the unsaturated system is a known metabolic process for compounds like methyl vinyl ketone nih.govresearchgate.net. This would be followed by further enzymatic reduction and degradation.

Based on these established pathways, a number of metabolites can be predicted for the microbial degradation of 4-Hexen-2-one, 5-phenyl-.

Table 1: Predicted Microbial Degradation Metabolites of 4-Hexen-2-one, 5-phenyl-

| Proposed Pathway | Initial Metabolite | Subsequent Products |

| Ketone Carboxylation | 3-carboxy-5-phenyl-4-hexen-2-one | Intermediates of fatty acid metabolism |

| Aromatic Ring Oxidation | 5-(dihydroxyphenyl)-4-hexen-2-one | Ring cleavage products (aliphatic acids) |

| Conjugate Addition | Glutathione-S-(5-phenyl-2-oxohexan-4-yl) | Mercapturic acid derivatives |

| Double Bond Reduction | 5-Phenyl-2-hexanone | Further oxidation products |

| Baeyer-Villiger Oxidation | 1-phenylethyl 2-butenoate | Phenylacetic acid, butenoic acid |

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

4-Hexen-2-one, 5-phenyl-, as an α,β-unsaturated ketone, is susceptible to photochemical degradation in both aquatic and atmospheric environments. The conjugated system of a carbon-carbon double bond and a carbonyl group allows the molecule to absorb light, particularly in the UV spectrum, leading to a variety of photochemical reactions. fiveable.me

In aquatic environments, direct photolysis can occur. Upon absorbing light, the molecule can undergo several transformations. For β,γ-unsaturated ketones, the oxa-di-π-methane rearrangement is a known photoreaction that proceeds from the triplet state to form a cyclopropyl (B3062369) ketone. stackexchange.com While 4-Hexen-2-one, 5-phenyl- is an α,β-unsaturated ketone, related photochemical rearrangements are possible. Irradiation can also lead to isomerization around the double bond (E/Z isomerization) or cyclization reactions.

In the atmosphere, the primary degradation mechanism for organic compounds is reaction with photochemically generated radicals, most importantly the hydroxyl (OH) radical. copernicus.org For α,β-unsaturated ketones, the reaction with OH radicals proceeds almost exclusively through addition to the C=C double bond, rather than H-atom abstraction. copernicus.org This addition can occur at either the α- or β-carbon, leading to the formation of hydroxyalkyl radicals. These radicals then react rapidly with atmospheric oxygen to form peroxy radicals, initiating a cascade of reactions that ultimately break down the molecule into smaller, more oxidized species like smaller aldehydes and ketones. The estimated atmospheric lifetime of an α,β-unsaturated ketone is largely determined by the rate of this initial reaction with OH radicals. copernicus.org Photolysis of the ketone itself, leading to the formation of radical species, can also contribute to its atmospheric degradation. cdnsciencepub.comresearchgate.net

Hydrolytic Stability and Chemical Transformation Mechanisms in Environmental Media

Hydrolysis is a key chemical transformation process in aquatic environments. The stability of 4-Hexen-2-one, 5-phenyl- towards hydrolysis is dependent on the pH of the surrounding medium. As an α,β-unsaturated carbonyl compound, it is susceptible to hydrolysis, particularly under alkaline conditions. google.com

Under strongly alkaline conditions (pH 11-13), α,β-unsaturated carbonyl compounds can undergo hydrolysis via a retro-aldol reaction. google.com This reaction effectively reverses the aldol (B89426) condensation used to synthesize many of these compounds. For 4-Hexen-2-one, 5-phenyl-, this hydrolytic cleavage would occur at the bond between the α- and β-carbons. A patent for a similar compound, 4-phenyl-3-buten-2-one, demonstrates its hydrolysis to produce benzaldehyde (B42025) and acetone. google.com Applying this to 4-Hexen-2-one, 5-phenyl-, the expected products of this retro-aldol cleavage would be benzaldehyde and methyl ethyl ketone.

Under neutral or mildly acidic environmental conditions, the rate of hydrolysis is expected to be significantly slower. The conjugated system provides a degree of stability to the molecule. However, over long environmental timescales, hydrolysis could still be a relevant degradation pathway. Other potential, though likely slower, chemical transformations could include hydration of the double bond, catalyzed by acidic or basic conditions, to form a β-hydroxy ketone.

Predictive Modeling of Environmental Distribution and Persistence based on Molecular Properties

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models, are essential tools for assessing the environmental risk of chemicals in the absence of extensive experimental data. researchgate.net These models use the physicochemical properties of a compound to predict its distribution, persistence, and potential for bioaccumulation. nih.govnih.govresearchgate.net

The environmental distribution of 4-Hexen-2-one, 5-phenyl- between air, water, soil, and sediment is governed by properties such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). Its persistence is determined by its susceptibility to degradation processes, which can be estimated based on its chemical structure. For example, the rate of atmospheric oxidation can be estimated based on its reactivity with OH radicals, a parameter that can be calculated by structure-activity relationship models. copernicus.org

Table 2: Key Physicochemical Properties of 4-Hexen-2-one, 5-phenyl- and their Implications for Environmental Fate Modeling

| Property | Value (or estimate) | Implication for Environmental Distribution and Persistence |

| Molecular Formula | C12H14O epa.gov | Basic input for all model calculations. |

| Molecular Weight | 174.24 g/mol epa.gov | Influences diffusion and transport rates. |

| Octanol-Water Partition Coefficient (Log Kow) | Estimated: ~3.0-3.5 | Indicates a moderate tendency to partition from water into organic matrices like soil organic carbon and biota. Suggests a potential for bioaccumulation. |

| Water Solubility | Low | The compound will not be highly mobile in aqueous systems and will tend to adsorb to particulate matter and sediment. |

| Vapor Pressure | Low to Moderate | Suggests that while the compound is not highly volatile, it can partition into the atmosphere, where it will be subject to atmospheric degradation processes. |

| Henry's Law Constant | Moderate | Governs the partitioning between air and water. A moderate value indicates that volatilization from water bodies can be a significant transport process. |

Role of Enzymatic Systems in the Environmental Breakdown of Ketones

The breakdown of ketones and related aromatic structures in the environment is mediated by a diverse array of microbial enzymes. nih.govresearchgate.net These enzymes catalyze the initial, often rate-limiting, steps in the degradation pathways. For a substrate like 4-Hexen-2-one, 5-phenyl-, several classes of enzymes are particularly relevant.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Hexen 2 One, 5 Phenyl in Research

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS) for Isomer Resolution and Purity Assessment

The stereochemical complexity and potential for impurities in synthetic preparations of 4-Hexen-2-one, 5-phenyl- demand high-resolution chromatographic techniques for accurate assessment.

Chiral High-Performance Liquid Chromatography (HPLC): Due to the chiral center at the C5 position, 4-Hexen-2-one, 5-phenyl- exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the definitive method for separating and quantifying these enantiomers. The process typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For analogous chiral aldol (B89426) products, systems equipped with columns such as a Chiralcel OJ-H have proven effective. rsc.org A mobile phase consisting of a mixture like hexane (B92381) and isopropanol (B130326) is commonly used to achieve separation. rsc.org By analyzing samples taken from a reaction mixture, chiral HPLC can be used to determine the enantiomeric excess (ee) of an asymmetric synthesis. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for assessing the purity of volatile compounds like 4-Hexen-2-one, 5-phenyl-. In this method, the compound is vaporized and separated on a GC column based on its boiling point and polarity. This allows for the separation of the E and Z geometric isomers and their distinction from other volatile impurities. Following separation, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the compound via its molecular ion peak and characteristic fragmentation pattern.

HPLC with Derivatization: For quantitative analysis and purity assessment where chiral separation is not the primary goal, derivatization can significantly enhance detection sensitivity, especially for UV detectors. Ketones are commonly derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly chromophoric hydrazones. researchgate.netresearchgate.net These derivatives can be separated efficiently using reverse-phase columns (e.g., C18) and quantified with high accuracy using a UV detector at a wavelength around 360 nm. sigmaaldrich.comwaters.com This approach is robust and widely used for the analysis of carbonyl compounds in various matrices. fishersci.com

Table 1: Example HPLC Conditions for Ketone Analysis

| Parameter | Chiral Separation (Example) | Reverse-Phase (DNPH Derivative) |

|---|---|---|

| Column | Chiralcel OJ-H | Ascentis® Express C18 (2.7 µm) sigmaaldrich.com |

| Mobile Phase | Hexane / Isopropanol (9:1) rsc.org | Acetonitrile / Water (60:40) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min (typical) | 2.0 mL/min sigmaaldrich.com |

| Detector | UV-Vis rsc.org | UV @ 360 nm sigmaaldrich.com |

| Application | Enantiomeric excess (ee) determination | Purity assessment, Quantification fishersci.com |

Coupled Techniques for Structural Confirmation in Complex Matrices (e.g., GC-IR, LC-NMR)

While standard chromatography can separate components, coupled or "hyphenated" techniques are required for unambiguous structural confirmation, especially within complex mixtures.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides infrared spectra for compounds as they elute from the GC column. For 4-Hexen-2-one, 5-phenyl-, GC-IR would be instrumental in confirming functional groups. The conjugation of the double bond with the carbonyl group results in a characteristic C=O stretching frequency around 1685 cm⁻¹, lower than that of a saturated ketone. libretexts.org The C=C stretch would also be clearly identifiable. This method can help differentiate isomers and confirm the α,β-unsaturated ketone moiety.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful tool for obtaining detailed structural information of analytes post-separation without the need for prior isolation. After the isomers of 4-Hexen-2-one, 5-phenyl- are separated on an HPLC column, the eluent flows into an NMR spectrometer. This allows for the acquisition of ¹H and ¹³C NMR spectra for each individual isomer. From the ¹H NMR, the E/Z geometry of the double bond can be determined from the coupling constants between the vinylic protons. The spectra would also confirm the connectivity of the entire molecule, identifying the phenyl group, the methyl ketone, and the proton at the chiral center. The chemical shifts are influenced by the conjugated system, with protons on the β-carbon typically appearing at a lower field than standard alkenic protons. libretexts.org

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination (in situ spectroscopy, analytical HPLC)

Optimizing chemical reactions requires precise monitoring of reactant consumption and product formation over time.

In situ Spectroscopy: Real-time monitoring of chemical reactions can be achieved using in situ spectroscopic probes, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, which are inserted directly into the reaction vessel. mt.comspectroscopyonline.com This approach provides continuous data on the concentration of key species throughout the reaction. youtube.com For the synthesis of 4-Hexen-2-one, 5-phenyl-, likely via an aldol condensation, an in situ IR probe could track the disappearance of the carbonyl peak of a reactant aldehyde and the simultaneous appearance of the distinct conjugated carbonyl peak of the product. osti.gov This allows for the precise determination of reaction kinetics, identification of transient intermediates, and confirmation of the reaction endpoint without the need for manual sampling, thus improving efficiency and process understanding. mt.com

Analytical HPLC: While in situ methods monitor reactions in real-time, offline analysis of withdrawn samples via analytical HPLC remains a robust and common method for quantification. spectroscopyonline.com Aliquots are taken from the reaction at specific time intervals, the reaction is quenched, and the sample is analyzed. rsc.org Using a validated HPLC method with an internal standard, a calibration curve can be used to accurately determine the concentration of the starting materials and the 4-Hexen-2-one, 5-phenyl- product. rsc.orgfishersci.com This data is used to calculate the reaction conversion, yield, and to study the formation of any byproducts over time.

Table 2: Comparison of Reaction Monitoring Techniques

| Feature | Offline Analytical HPLC | In situ FT-IR Spectroscopy |

|---|---|---|

| Sampling | Invasive (requires withdrawing aliquots) rsc.org | Non-invasive (probe is in the reactor) mt.com |

| Data Acquisition | Discrete time points | Continuous, real-time data youtube.com |

| Information | Quantitative concentration, yield, purity fishersci.com | Reaction kinetics, intermediates, endpoint osti.gov |

| Reaction Integrity | Can disturb the reaction volume and conditions | No disturbance to the reaction system spectroscopyonline.com |

| Primary Use | Yield determination, final purity check | Mechanistic understanding, process optimization |

Preparation and Purity Assessment of Isotopically Labeled 4-Hexen-2-one, 5-phenyl- for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative mass spectrometry.

Preparation: The synthesis of isotopically labeled (e.g., deuterium (B1214612) or ¹³C) 4-Hexen-2-one, 5-phenyl- would involve using a labeled precursor. For example, deuterium could be incorporated at specific positions by using reagents like lithium aluminum deuteride (B1239839) (LAD) for reductions or by performing H-D exchange reactions. nih.govnih.gov A plausible route could involve the condensation of a labeled starting material, such as acetone-d₆, with phenylacetaldehyde. Alternatively, methods using heavy water (D₂O) with a palladium catalyst can facilitate H-D exchange at positions alpha to the carbonyl group on the pre-formed ketone. nih.gov

Purity Assessment: Once synthesized, the purity and isotopic enrichment of the labeled compound must be rigorously assessed.

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the successful incorporation of the isotope(s) by observing the expected increase in the molecular ion's mass. It also quantifies the degree of labeling (e.g., percentage of d₁ vs. d₂ isotopologues) and verifies the chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact position of the isotopic label within the molecule. For deuterium labeling, the disappearance of a signal in the ¹H NMR spectrum is indicative of successful substitution. Furthermore, ²H NMR spectroscopy can be employed as an effective tool for analyzing enantiomeric purity in labeled compounds. nih.gov

Application as Internal Standards: A key use for these labeled analogues is as internal standards for quantitative analysis. nih.gov By adding a known amount of the heavy-isotope labeled compound to a sample, the native (unlabeled) compound can be quantified with high precision using UHPLC-MS/MS, as the labeled and unlabeled compounds co-elute but are distinguished by their mass. nih.govspringernature.com

Future Research Trajectories and Interdisciplinary Outlooks for 4 Hexen 2 One, 5 Phenyl Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

The development of novel synthetic methodologies for phenyl-substituted α,β-unsaturated ketones is a continuous effort in organic chemistry, with a growing emphasis on sustainability and efficiency. Future research is poised to move beyond traditional condensation reactions.

One promising avenue is the application of visible-light-promoted organocatalytic aerobic oxidation . This method allows for the synthesis of α,β-unsaturated ketones from their corresponding silyl (B83357) enol ethers using a cheap organic dye as a photosensitizer, offering a greener alternative to heavy metal catalysts. nih.gov Another sustainable approach involves the use of heterogeneous catalysts, such as Hβ zeolite , which can facilitate the tandem hydration and condensation of alkynes with aldehydes under solvent-free conditions to produce α,β-unsaturated carbonyls in high yields. researchgate.net

Furthermore, reductive nickel catalysis presents a novel strategy for the synthesis of enones from the cross-coupling of vinyl electrophiles and acyl electrophiles, a previously underdeveloped area. chemistryviews.org The use of earth-abundant metals like manganese in chemoselective hydrogenation of α,β-unsaturated ketones also represents a significant step towards more sustainable chemical processes. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Visible-Light Photocatalysis | Use of organic dyes, aerobic conditions | Reduced reliance on toxic metals, energy-efficient |

| Heterogeneous Catalysis | Solid catalysts (e.g., zeolites), solvent-free | Ease of catalyst separation and recycling, waste reduction |

| Reductive Nickel Catalysis | Cross-electrophile coupling | Access to novel synthetic pathways |

| Earth-Abundant Metal Catalysis | Manganese-based catalysts | Cost-effective, lower environmental impact |

Deeper Mechanistic Investigations into Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for the rational design of new reactions and the optimization of existing ones. For phenyl-substituted α,β-unsaturated ketones, future research will likely delve into the intricate details of their reaction pathways.

For instance, the photochemistry of these compounds is an area ripe for exploration. Studies on phenyl-substituted cyclic enones have shown that they are excellent models for investigating the factors that influence the mechanism of photochemical reactions and the reactivity of excited states. bgsu.edu The interplay between different excited states (e.g., n-π* and π-π* transitions) and how they dictate the reaction outcomes, such as cycloadditions, is a key area of interest. youtube.com

The application of hydrogen borrowing catalysis , which enables the alkylation of ketones with alcohols, presents another complex mechanistic puzzle. For phenyl ketones, the stereoelectronics of the system, such as the planarity of the aryl-carbonyl group, significantly impact the reaction's success. acs.orgresearchgate.net Future studies will likely employ a combination of experimental and computational methods to elucidate the intermediates and transition states in these catalytic cycles.

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern chemical research. For phenyl-substituted α,β-unsaturated ketones, computational methods can provide profound insights into their structure, reactivity, and spectroscopic properties.

Molecular mechanics (MM3) and density functional theory (DFT) calculations can be employed to predict the conformational preferences and energetic landscapes of these molecules. acs.orgunict.it Such studies can rationalize the observed reactivity and guide the design of new catalysts and substrates. For example, computational studies have been used to understand the mechanism of thionation of ketones with Lawesson's reagent, revealing the role of electronic and steric effects. unict.itacs.org

Furthermore, computational screening can accelerate the discovery of new applications. For instance, novel phenyl ketone derivatives have been computationally predicted and subsequently validated as promising agents against non-alcoholic fatty liver disease by modulating oxidoreductase activity. nih.gov This highlights the power of in silico methods to guide synthetic efforts towards functional molecules.

| Computational Method | Application Area | Insights Gained |

| Molecular Mechanics (MM3) | Conformational analysis | Understanding steric and electronic effects on structure |

| Density Functional Theory (DFT) | Reaction mechanisms, spectroscopic properties | Elucidation of transition states, prediction of reactivity |

| Molecular Docking | Drug discovery | Identification of potential biological targets and binding modes |

Integration of 4-Hexen-2-one, 5-phenyl- into Materials Science or Advanced Functional Systems

The unique electronic and structural features of phenyl-substituted α,β-unsaturated ketones make them attractive building blocks for advanced materials. Future research will likely explore their incorporation into polymers, functional dyes, and other material systems.

The conjugated π-system of these molecules can be exploited for applications in organic electronics . By modifying the substituents on the phenyl ring and the enone backbone, the electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of α,β-unsaturated ketones to participate in various polymerization reactions also opens the door to the creation of novel polymers with tailored properties.

Moreover, these compounds can serve as precursors to complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. nih.gov For example, the development of one-pot relay catalysis for the divergent synthesis of complex indole (B1671886) derivatives from enynols demonstrates the potential for these systems to be transformed into high-value functional molecules. rsc.org

Development of Next-Generation Analytical Tools for Studying its Chemical Behavior

Advancements in analytical chemistry are key to unlocking a deeper understanding of the chemical behavior of complex molecules. For phenyl-substituted α,β-unsaturated ketones, the development and application of advanced analytical techniques will be crucial for studying their reaction kinetics, identifying transient intermediates, and characterizing complex mixtures.

Hyphenated techniques , which couple separation methods with spectroscopic detection, are particularly powerful. nih.govnumberanalytics.comasdlib.orglongdom.org Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for the analysis of reaction mixtures and the identification of byproducts. longdom.org The use of tandem mass spectrometry (MS-MS) can provide detailed structural information on the separated components. nih.gov

In-situ spectroscopy , such as in-situ infrared (IR) spectroscopy, allows for the real-time monitoring of catalytic reactions. acs.orguu.nl This can provide invaluable data on catalyst stability and the formation of reactive intermediates, aiding in the optimization of reaction conditions. For complex reaction monitoring, continuous ketone sensors are also being developed, which could be adapted for chemical process monitoring in the future. nih.gov

| Analytical Technique | Purpose | Information Obtained |

| LC-MS/GC-MS | Separation and identification of components in a mixture | Molecular weight and structure of individual compounds |

| Tandem MS (MS-MS) | Structural elucidation | Fragmentation patterns for detailed structural analysis |

| In-situ IR Spectroscopy | Real-time reaction monitoring | Information on catalyst stability and reaction intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.